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molecular formula C17H14N2O5 B8391281 6-(Benzyloxy)-7-methoxy-3-nitroquinolin-4(1H)-one

6-(Benzyloxy)-7-methoxy-3-nitroquinolin-4(1H)-one

Cat. No. B8391281
M. Wt: 326.30 g/mol
InChI Key: ZSPAOJXMZLOXPE-UHFFFAOYSA-N
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Patent
US09000153B2

Procedure details

6-Benzyloxy-7-methoxy-3-nitro-1H-quinolin-4-one (9.10 g, 27.89 mmol, see Acta Pharmacologica Sinica 2008, 29(12), 1529-1538) was suspended in dry N,N-dimethylformamide (70 ml). Phosphoryl chloride (2.82 ml, 30.68 mmol) was subsequently added, and the mixture was heated at 100° C. for 30 min. After cooling, the reaction mixture was added to ice-water (500 ml) with stirring and stirred for a further 30 min. The precipitate formed was filtered off with suction, washed with water and dried in vacuo, giving 6-benzyloxy-4-chloro-7-methoxy-3-nitroquinoline (9.57 g, 27.76 mmol) as solid. MS: 345.1 (M+H+), TLC (HPTLC): Rf=0.44 (cyclohexane/ethyl acetate 2:1, parts by volume).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[O:19][CH3:20])[NH:15][CH:14]=[C:13]([N+:21]([O-:23])=[O:22])[C:12]2=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:27])=O>CN(C)C=O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[O:19][CH3:20])[N:15]=[CH:14][C:13]([N+:21]([O-:23])=[O:22])=[C:12]2[Cl:27])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(C(=CNC2=CC1OC)[N+](=O)[O-])=O
Step Two
Name
Quantity
2.82 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirred for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=C(C=NC2=CC1OC)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.76 mmol
AMOUNT: MASS 9.57 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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